(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1639881-13-2
VCID: VC11672691
InChI: InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m1/s1
SMILES: CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol

(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

CAS No.: 1639881-13-2

Cat. No.: VC11672691

Molecular Formula: C12H19N3O2

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate - 1639881-13-2

Specification

CAS No. 1639881-13-2
Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
IUPAC Name tert-butyl (6R)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Standard InChI InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m1/s1
Standard InChI Key DMKHMDWQRSPOAU-SECBINFHSA-N
Isomeric SMILES C[C@@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
SMILES CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
Canonical SMILES CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Properties

The molecular formula of (R)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol. The compound features a bicyclic pyrazolo[1,5-a]pyrazine system fused to a six-membered dihydro ring, with a methyl group at the 6-position and a Boc-protected carboxylate at the 5-position. The (R)-configuration at the methyl-bearing carbon introduces chirality, critical for interactions with biological targets.

Key Structural Features:

  • Pyrazolo[1,5-a]pyrazine core: A nitrogen-rich heterocycle contributing to π-π stacking and hydrogen-bonding interactions.

  • tert-Butoxycarbonyl (Boc) group: Enhances solubility and stabilizes the molecule during synthetic transformations .

  • Methyl substituent: Introduces steric effects that influence conformational dynamics and binding selectivity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue/DescriptorSource
CAS Registry Number1639881-13-2
IUPAC Nametert-butyl (6R)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
SMILESC[C@@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
InChI KeyDMKHMDWQRSPOAU-SECBINFHSA-N
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 1.84 (calculated)

Synthesis and Manufacturing

The synthesis of (R)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves multi-step organic transformations, often starting from pyrazine precursors. A representative route includes:

  • Ring Formation: Condensation of substituted pyrazines with hydrazine derivatives to construct the pyrazolo[1,5-a]pyrazine scaffold .

  • Chiral Introduction: Asymmetric reduction or resolution to establish the (R)-configuration at the methyl-bearing carbon.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the carboxylate protecting group .

Critical Reaction Notes:

  • Palladium-catalyzed cross-coupling reactions are employed for functionalization at the 3-position of the pyrazolo ring .

  • Stereochemical purity is maintained via chiral auxiliaries or enzymatic resolution, ensuring >98% enantiomeric excess (ee) in final batches.

Applications in Medicinal Chemistry

Role in Neurotherapeutic Development

The compound’s pyrazolo-pyrazine core mimics natural purine bases, enabling interactions with adenosine receptors and kinase domains. Recent studies implicate derivatives of this scaffold as:

  • BACE1 Inhibitors: Potential agents for Alzheimer’s disease by reducing amyloid-β plaques .

  • Parkin Activators: Positive allosteric modulators enhancing E3 ubiquitin ligase activity, relevant to Parkinson’s disease .

Oncology Applications

Structural analogs demonstrate inhibitory activity against cyclin-dependent kinases (CDKs) and bromodomains, with IC₅₀ values in the nanomolar range . The Boc group improves blood-brain barrier permeability, making it suitable for glioblastoma therapeutics.

Future Research Directions

  • Stereoselective Functionalization: Exploring C–H activation strategies to introduce fluorinated or boronic ester groups at the 3-position .

  • Prodrug Development: Leveraging the Boc group for pH-sensitive prodrugs targeting tumor microenvironments.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with tau protein and α-synuclein .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator